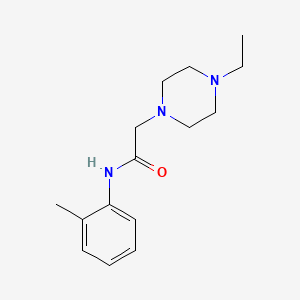![molecular formula C15H19ClFNO2 B5371587 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is a chemical compound that has been extensively studied in the field of pharmacology and medicine. It is commonly referred to as FTY720 or Fingolimod and is used in the treatment of multiple sclerosis (MS). This compound has shown great promise in the treatment of MS, which is a chronic autoimmune disorder that affects the central nervous system.
Mécanisme D'action
FTY720 works by binding to sphingosine-1-phosphate receptors, which are found on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, which helps to reduce inflammation and prevent damage to the nervous system. FTY720 also has an effect on the blood-brain barrier, which helps to prevent immune cells from entering the central nervous system.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and prevent damage to the nervous system in 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride patients. FTY720 has also been shown to have an effect on the immune system, which helps to prevent the activation of immune cells that can cause damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has a number of advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. FTY720 has also been extensively studied, which makes it a well-understood compound. However, FTY720 has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. FTY720 is also a highly regulated compound due to its potential therapeutic applications.
Orientations Futures
There are a number of future directions for the study of FTY720. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of FTY720 in combination with other drugs for the treatment of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. Additionally, there is ongoing research into the potential therapeutic applications of FTY720 in other autoimmune disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of FTY720 involves the reaction of 2-amino-2-methyl-1-propanol with 2,3-epoxy-1-propanol in the presence of a catalyst. The resulting product is then treated with 4-fluorobenzaldehyde and 2-furaldehyde to yield the final product, FTY720. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
FTY720 has been extensively studied in the field of pharmacology and medicine due to its potential therapeutic applications. It has been found to be effective in the treatment of 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, which is a chronic autoimmune disorder that affects the central nervous system. FTY720 works by modulating the immune system, which helps to reduce inflammation and prevent damage to the nervous system.
Propriétés
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2.ClH/c1-2-13(10-18)17-9-14-7-8-15(19-14)11-3-5-12(16)6-4-11;/h3-8,13,17-18H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKBPCGNCEBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(2-methyl-1H-imidazol-1-yl)propyl]morpholine](/img/structure/B5371514.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5371535.png)
![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5371541.png)
![3-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5371549.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
